molecular formula C21H14ClNO2 B5777603 2-(4-chlorophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione

2-(4-chlorophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione

Cat. No.: B5777603
M. Wt: 347.8 g/mol
InChI Key: WNPYFSXVMGBASO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the indene derivative. The reaction conditions may vary, but common reagents include strong acids like sulfuric acid or hydrochloric acid, and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents may be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-(methylamino)-1H-indene-1,3(2H)-dione
  • 2-(4-chlorophenyl)-2-(ethylamino)-1H-indene-1,3(2H)-dione
  • 2-(4-bromophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione

Uniqueness

2-(4-chlorophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione is unique due to the presence of both a chlorophenyl and a phenylamino group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the indene ring can also affect its physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-anilino-2-(4-chlorophenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2/c22-15-12-10-14(11-13-15)21(23-16-6-2-1-3-7-16)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPYFSXVMGBASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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